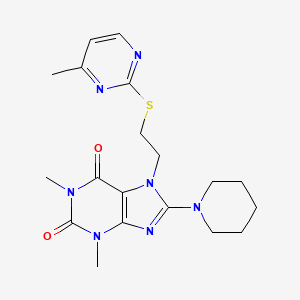

1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

説明

This purine-2,6-dione derivative features a 1,3-dimethyl substitution at the purine core, a 7-position 2-((4-methylpyrimidin-2-yl)thio)ethyl group, and an 8-position piperidin-1-yl substituent. The 1,3-dimethyl groups likely improve metabolic stability by blocking oxidative degradation pathways common in purine analogs .

特性

IUPAC Name |

1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O2S/c1-13-7-8-20-17(21-13)29-12-11-26-14-15(23(2)19(28)24(3)16(14)27)22-18(26)25-9-5-4-6-10-25/h7-8H,4-6,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATWHGFIWIEQPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials may include purine derivatives, pyrimidine derivatives, and other organic reagents. Common reaction conditions include:

Solvents: Dimethyl sulfoxide (DMSO), ethanol, or acetonitrile.

Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.

Temperature: Reactions may be carried out at room temperature or elevated temperatures, depending on the specific steps involved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

化学反応の分析

Types of Reactions

1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: DMSO, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Pathways: Affecting cellular processes such as apoptosis, cell proliferation, or immune response.

類似化合物との比較

Structural Analogues with Variations at Key Positions

The following table summarizes critical differences and similarities:

Key Findings from Comparative Analysis

Impact of 1,3-Dimethyl Substitution :

- The 1,3-dimethyl groups in the target compound and NCT-501 likely reduce hepatic oxidation at these positions, improving metabolic stability compared to analogs lacking these substituents (e.g., CAS 685860-41-7) .

Role of 7-Position Substituents :

- Thioethyl-pyrimidine vs. Benzyl (NCT-501) : The thioether-pyrimidine group in the target compound may enhance target binding through sulfur-mediated interactions or π-stacking with aromatic residues, whereas NCT-501’s benzyl group prioritizes hydrophobic interactions .

- Thioethyl-pyrimidine vs. Butynyl (Linagliptin) : Linagliptin’s butynyl group contributes to DPP-4 inhibition via steric effects, while the thioethyl-pyrimidine in the target compound suggests a divergent mechanism, possibly targeting kinases or proteases .

8-Position Piperidinyl vs. Piperidinyloxy (NCT-501) :

- The piperidinyl group in the target compound and CAS 685860-41-7 offers conformational flexibility, whereas NCT-501’s piperidinyloxy linkage may restrict mobility, affecting binding pocket accessibility .

Comparative Pharmacokinetics :

- The thioether linkage in the target compound may improve oral bioavailability compared to ether-linked analogs (e.g., NCT-501) due to slower oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。